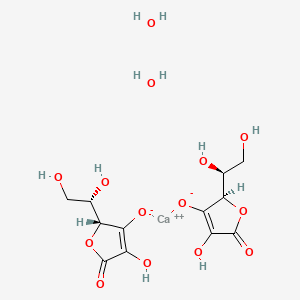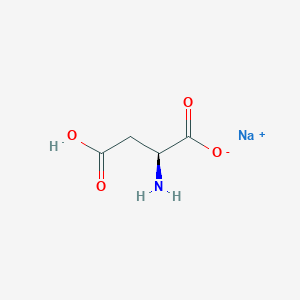
Phenolsulfonephthalein sodium
Overview
Description
Phenolsulfonephthalein sodium, also known as Phenol Red sodium salt, is a pH indicator commonly used in cell biology laboratories . It is being investigated for clinical use due to its weak estrogen-mimicking actions .
Molecular Structure Analysis
The empirical formula of this compound is C19H13NaO5S . It has a molecular weight of 376.36 .Physical And Chemical Properties Analysis
This compound appears as a dark red to brown solid . It has a melting point of 285°C . The visual transition interval is from 6.8 (yellow) to 8.2 (red) .Scientific Research Applications
Estrogenic Activity and Cell Culture : Phenolsulfonephthalein shows weak estrogenic activity due to a lipophilic impurity in its commercial preparations. This activity includes binding to estrogen receptors and stimulating estrogen-responsive breast cancer cells (Bindal & Katzenellenbogen, 1988).
Intestinal Permeability : It's used to measure intestinal permeability in vivo, as demonstrated in a study where sodium ethylenediaminetetraacetate (NaEDTA) increased membrane permeability and altered mucosal magnesium and calcium content (Cassidy & Tidball, 1967).
Liver and Kidney Function Testing : Phenolsulfonephthalein is used for simultaneous determination of liver and kidney functions in dogs. This involves intravenous injection and spectrophotometric analysis (Poutsiaka, Keysser, Thomas, & Linegar, 1962).
Bioavailability Studies : The bioavailability of phenolsulfonephthalein is influenced by the viscosity of the solution and the presence of anticholinergic agents (Ashley & Levy, 1973).
Cell Cation Transport : Phenolsulfonephthalein can affect cell cation transport, particularly potassium and sodium concentrations in human cells (Kym, Hummert, Nilsson, Lubin, & Katzenellenbogen, 1996).
Renal Function and Transporter Studies : It's used in studies investigating renal function and transporter-mediated excretion systems, showing involvement of rat organic anion transporter1 (rOat1) and rOat3 in its renal uptake (Itagaki, Sugawara, Kobayashi, Nishimura, Fujimoto, Miyazaki, & Iseki, 2003).
Cytotoxicity in Breast Cancer Cells : Studies have shown that the pH indicator phenol red (phenolsulfonphthalein) in tissue culture media can be cytotoxic to MCF-7 breast cancer cells at specific pH levels (Grady, Nonneman, Rottinghaus, & Welshons, 1991).
Mechanism of Action
Phenolsulfonephthalein sodium is used as a test to help diagnose problems or diseases of the kidneys . This test determines how well your kidneys are working. Phenolsulfonephthalein passes out of the body almost entirely in the urine. Measuring the amount of Phenolsulfonephthalein in the urine can help the doctor determine if the kidneys are working properly .
Safety and Hazards
properties
IUPAC Name |
sodium;2-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24;/h1-12,20H,(H,22,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZWTMVVUVHLM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34487-61-1 | |
| Record name | PHENOLSULFONEPHTHALEIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50J9732WBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride](/img/structure/B7798696.png)

